N-tert-butylacetamide;perchloric acid
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Overview
Description
N-tert-butylacetamide: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . It is also known by other names such as tert-butylacetamide and acetamide, N-(1,1-dimethylethyl)- . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of an acetamide moiety.
Perchloric acid: , with the chemical formula HClO4 , is a strong acid commonly used in various chemical reactions. It is known for its powerful oxidizing properties and is often used in analytical chemistry and industrial applications.
Preparation Methods
N-tert-butylacetamide: can be synthesized through several methods. One common method involves the reaction of tert-butylamine with acetic anhydride or acetyl chloride under controlled conditions . Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Perchloric acid: is typically produced by the reaction of sodium perchlorate with hydrochloric acid . This reaction yields perchloric acid and sodium chloride as a byproduct.
Chemical Reactions Analysis
N-tert-butylacetamide: undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, N-tert-butylacetamide can undergo hydrolysis to form tert-butylamine and acetic acid .
Substitution: N-tert-butylacetamide can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Perchloric acid: is a strong oxidizing agent and can react with various organic and inorganic compounds. It is often used in oxidation reactions and as a catalyst in certain chemical processes.
Scientific Research Applications
N-tert-butylacetamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides through the Ritter reaction .
Perchloric acid: is widely used in analytical chemistry for the preparation of perchlorate salts and in the determination of various metal ions. It is also used in the production of explosives and rocket propellants due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action include hydrolysis , oxidation , and substitution reactions .
Perchloric acid: exerts its effects through its strong oxidizing properties. It can oxidize various organic and inorganic compounds, leading to the formation of new products. The molecular targets of perchloric acid include electron-rich species that can undergo oxidation.
Comparison with Similar Compounds
N-tert-butylacetamide: can be compared with other similar compounds, such as:
N-methylacetamide: This compound has a methyl group instead of a tert-butyl group attached to the nitrogen atom.
N-ethylacetamide: Similar to N-methylacetamide, this compound has an ethyl group attached to the nitrogen atom.
N-isopropylacetamide: This compound has an isopropyl group attached to the nitrogen atom, leading to variations in its reactivity and stability compared to N-tert-butylacetamide.
The uniqueness of N-tert-butylacetamide lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability in various chemical reactions.
Properties
CAS No. |
96426-89-0 |
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Molecular Formula |
C6H14ClNO5 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-tert-butylacetamide;perchloric acid |
InChI |
InChI=1S/C6H13NO.ClHO4/c1-5(8)7-6(2,3)4;2-1(3,4)5/h1-4H3,(H,7,8);(H,2,3,4,5) |
InChI Key |
HNCHGHBZSFIMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
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